Pleuromutilin-22-mesylate is a synthetic derivative of pleuromutilin, a natural antibiotic originally derived from the fungus Pleurotus mutilus. This compound exhibits significant antibacterial activity, particularly against gram-positive bacteria, and has been developed for use in both veterinary and human medicine. The structure of pleuromutilin-22-mesylate includes a mesylate group at the C22 position, enhancing its pharmacological properties and facilitating its synthesis and modification into various derivatives.
Pleuromutilin was first isolated in 1951 from the fermentation products of Pleurotus mutilus and P. passeckerianus. The compound's antibacterial properties led to the development of several derivatives, including tiamulin, which is widely used in veterinary medicine. The synthetic modifications of pleuromutilin have enabled the creation of compounds with improved efficacy and broader antibacterial spectra .
Pleuromutilin-22-mesylate belongs to the class of pleuromutilin antibiotics, which are characterized by their tricyclic diterpene structure. These compounds inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the 50S ribosomal subunit, making them effective against a variety of bacterial pathogens .
The synthesis of pleuromutilin-22-mesylate typically involves several key steps that can vary based on the specific synthetic route chosen. A common method includes:
Recent synthetic approaches have emphasized stereochemical control and efficiency, with some methods achieving completion in as few as 16 to 18 steps from simple starting materials. Notably, advancements in radical chemistry and selective functionalization techniques have improved yields and selectivity in synthesizing this compound .
The molecular structure of pleuromutilin-22-mesylate is defined by its tricyclic framework with multiple functional groups, including:
The molecular formula for pleuromutilin-22-mesylate is typically represented as C₁₈H₂₃O₇S. Its structural features include several stereocenters that contribute to its biological properties.
Pleuromutilin-22-mesylate undergoes various chemical reactions that are crucial for its synthesis and modification:
The choice of solvents and reaction conditions plays a critical role in achieving high yields and desired stereochemistry during these transformations.
Pleuromutilin-22-mesylate exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds specifically to the peptidyl transferase center of the 50S ribosomal subunit, blocking peptide bond formation during translation.
Studies have shown that pleuromutilin derivatives exhibit varying degrees of binding affinity to ribosomal RNA, influencing their effectiveness against different bacterial strains .
Pleuromutilin-22-mesylate is typically a white to off-white solid with moderate solubility in organic solvents. Its melting point and specific optical rotation can vary based on purity and crystallization conditions.
The compound is stable under standard laboratory conditions but may undergo hydrolysis in aqueous environments due to the presence of the mesylate group. Its reactivity profile allows for further derivatization, making it a versatile scaffold for antibiotic development .
Pleuromutilin-22-mesylate has several important applications:
Clitopilus passeckerianus (Entolomataceae, Agaricales) represents the primary industrial source of pleuromutilin precursors. Phylogenomic analyses reveal that pleuromutilin-producing fungi form a tightly conserved monophyletic clade, indicating a single evolutionary origin for this biosynthetic capability approximately 40–60 million years ago [5] [9]. Comparative genomics of basidiomycetes shows that C. passeckerianus DSM1602 possesses expanded terpenoid biosynthesis machinery, including 28 putative terpenoid synthase genes and 15 cytochrome P450 enzymes – significantly more than non-producing relatives like C. hobsonii [9]. This genetic expansion facilitated the development of the pleuromutilin biosynthetic gene cluster (BGC), which is conserved in both gene content and synteny across producing strains [6] [9].
Table 1: Genomic Features of Pleuromutilin-Producing Fungi
Genomic Characteristic | C. passeckerianus | Non-Producing Relatives | Functional Significance |
---|---|---|---|
Nuclear Genome Size | 35.2 Mb (dikaryotic) | 30–33 Mb | Diploid complexity enables pathway robustness |
Mitochondrial Genome | Duplicated (≈100 kb) | Single (≈60 kb) | Enhanced energy metabolism for terpenoid flux |
Terpenoid BGCs | 12 | 5–8 | Specialized diterpenoid production capacity |
Pleuromutilin BGC Alleles | 2 (heterozygous) | Absent | Genetic redundancy for mutilin scaffold production |
P450 Enzymes | 15 | 8–10 | Enhanced oxidative tailoring capabilities |
The dikaryotic nuclear genome (35.2 Mb) contains two heterozygous alleles of the pleuromutilin BGC, providing genetic redundancy that likely contributes to metabolic robustness [9]. Mitochondrial genome duplication (≈100 kb) in C. passeckerianus further supports the high energy demands of diterpenoid biosynthesis through enhanced respiratory chain components [9]. This specialized genomic architecture differentiates pleuromutilin producers from non-producing Clitopilus species, which lack both the BGC and associated genomic adaptations.
The pleuromutilin biosynthetic pathway initiates with geranylgeranyl diphosphate (GGPP) synthesis catalyzed by Pl-ggs, which condenses dimethylallyl diphosphate (DMAPP) with three isopentenyl diphosphate (IPP) units [1] [6]. The committed step involves Pl-cyc, a bifunctional class I/II diterpene synthase that cyclizes GGPP into the characteristic 5-6-8 tricyclic scaffold of premutilin (3-deoxo-11-dehydroxymutilin) through a multistep cationic cascade:
Table 2: Key Intermediates in Pleuromutilin Biosynthesis
Intermediate | Enzyme(s) | Structural Modification | Biological Activity |
---|---|---|---|
Geranylgeranyl diphosphate | Pl-ggs | Linear C₂₀ precursor | None |
Premutilin (2) | Pl-cyc | 5-6-8 Tricyclic hydrocarbon | Antibiotic baseline |
11β-Hydroxy premutilin (3) | Pl-p450-1 | C11 hydroxylation | Increased potency |
3α-Hydroxy-11β-hydroxy mutilin | Pl-p450-2 | C3 hydroxylation | Enhanced solubility |
Mutilin (5) | Pl-sdr | C3 ketone formation | Optimal scaffold for C-22 derivatization |
14-O-Acetylmutilin (6) | Pl-atf | C14 acetylation | Direct precursor to pleuromutilin |
Pleuromutilin (1) | Pl-p450-3 | C22 hydroxylation of acetyl group | Natural antibiotic |
Three cytochrome P450 enzymes subsequently functionalize the premutilin scaffold:
The final steps involve Pl-atf transferring an acetyl group to C14-OH, followed by Pl-p450-3-catalyzed oxidation at C22 of the acetyl side chain to form pleuromutilin [1] [8]. This enzymatic cascade demonstrates precise regio- and stereochemical control, with the C-22 hydroxylation being particularly crucial for generating the precursor for mesylate derivatives.
Heterologous expression in Aspergillus oryzae has emerged as the primary platform for engineering pleuromutilin biosynthesis due to genetic intractability of native producers. The complete pleuromutilin BGC (Pl-ggs, Pl-cyc, Pl-p450-1, Pl-p450-2, Pl-p450-3, Pl-sdr, Pl-atf) expresses functionally in A. oryzae, yielding ≈15 mg/L pleuromutilin – surpassing native C. passeckerianus production by 3-fold [1] [6]. Strategic engineering approaches focus on enhancing C-22 oxidation efficiency:
Table 3: Metabolic Engineering Approaches for C-22 Functionalization
Engineering Strategy | Host System | C-22 Oxidation Efficiency | Pleuromutilin Yield | Key Findings |
---|---|---|---|---|
Full BGC expression | A. oryzae NSAR1 | 65% conversion of 6 | 15 mg/L | Baseline heterologous production |
Pl-p450-3 overexpression | A. oryzae GC transformants | 92% conversion of 6 | 21 mg/L | Rate-limiting step alleviation |
CPR co-expression | A. oryzae | 88% conversion of 6 | 19 mg/L | Enhanced electron transfer |
Shunt pathway engineering | A. oryzae GCP2P3SA | 0% (novel C22 congeners) | 18 mg/L (9) | Bypassed C11 hydroxylation |
Allelic variation exploitation | S. cerevisiae | Under investigation | Not reported | Heterozygous BGC expression |
Notably, Saccharomyces cerevisiae has recently been engineered with codon-optimized pleuromutilin genes, leveraging yeast's superior P450 expression capabilities [9]. Preliminary data show promising C-22 oxidation efficiency (quantification pending), potentially offering an alternative to Aspergillus systems. The duplicated mitochondrial genome of C. passeckerianus presents challenges for direct genetic modification, as gene targeting efficiency in dikaryons rarely exceeds 5% due to nuclear heterogeneity [9]. Consequently, heterologous expression remains the preferred approach for C-22 specific engineering toward pleuromutilin-22-mesylate precursors.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0